molecular formula C36H60O6 B044416 Triisononyl trimellitate CAS No. 890091-51-7

Triisononyl trimellitate

Cat. No. B044416
CAS RN: 890091-51-7
M. Wt: 588.9 g/mol
InChI Key: YPDXSCXISVYHOB-UHFFFAOYSA-N
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Description

Triisononyl trimellitate (TINTM) is a chemical compound with the molecular formula C36H60O6 . It is also known by other names such as tris(7-methyloctyl) benzene-1,2,4-tricarboxylate and 1,2,4-Benzenetricarboxylic acid, triisononyl ester .


Molecular Structure Analysis

The molecular structure of Triisononyl trimellitate is represented by the InChI string: InChI=1S/C36H60O6/c1-28(2)19-13-7-10-16-24-40-34(37)31-22-23-32(35(38)41-25-17-11-8-14-20-29(3)4)33(27-31)36(39)42-26-18-12-9-15-21-30(5)6/h22-23,27-30H,7-21,24-26H2,1-6H3 . The molecular weight is 588.9 g/mol .


Physical And Chemical Properties Analysis

Triisononyl trimellitate has a molecular weight of 588.9 g/mol . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

PVC Membrane Electrodes

Triisononyl trimellitate is used as a plasticizer in PVC membrane electrodes . These electrodes are essential in sensor technology, particularly in the development of ion-selective electrodes that are used for the detection and measurement of specific ions in various solutions.

High-Temperature Cable Insulation

This compound is utilized in PVC compounds for the production of high-temperature cables . It meets European and International standards like BS 6746, VDE 0207, UL 62, etc., providing insulation that can withstand extreme temperatures without degrading.

Automotive Interior Components

Triisononyl trimellitate is applied in vinyl sheets used for car interior components . These components are required to meet stringent specifications, such as low “windscreen fogging,” which refers to the tendency of volatile compounds to condense on the interior of the windshield.

Slush Molding Technology

The easy processability of Triisononyl trimellitate allows it to be exploited in slush molding technology . This manufacturing process is used for creating hollow or partially hollow items, often used in automotive applications.

Heat Resistance in Various Compounds

It is used in various compounds like foils, profiles, shoes, gaskets, etc., which require special properties such as heat resistance, low volatility, and low migration tendency .

Low-Temperature Flexibility

Unlike some other plasticizers, Triisononyl trimellitate provides good flexibility at low temperatures . This makes it suitable for use in environments where materials are exposed to cold climates.

Permanence and Compatibility

This compound offers excellent permanence and compatibility under high humidity conditions . It is highly resistant to extraction by aqueous soap, making it a durable choice for long-term applications.

Safety and Hazards

Triisononyl trimellitate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

tris(7-methyloctyl) benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O6/c1-28(2)19-13-7-10-16-24-40-34(37)31-22-23-32(35(38)41-25-17-11-8-14-20-29(3)4)33(27-31)36(39)42-26-18-12-9-15-21-30(5)6/h22-23,27-30H,7-21,24-26H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDXSCXISVYHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274203
Record name Tris(7-methyloctyl) trimellitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Triisononyl trimellitate

CAS RN

53894-23-8, 890091-51-7
Record name Triisononyl trimellitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(7-methyloctyl) trimellitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triisononyl benzene-1,2,4-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIISONONYL TRIMELLITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T06P0GMA66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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